molecular formula C13H9ClF4N2O2S B2381754 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2094517-61-8

2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No. B2381754
CAS RN: 2094517-61-8
M. Wt: 368.73
InChI Key: DXXNZIMABWTYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that is critical for maintaining the balance of salt and water in the lungs, pancreas, and other organs. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR inhibitor-172 has been developed as a tool compound to study the function and regulation of CFTR in both normal and diseased cells.

Mechanism of Action

2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 binds to a specific site on the this compound protein and prevents the opening of the chloride ion channel. This results in the inhibition of this compound-mediated chloride ion transport across the cell membrane. The exact mechanism of action of this compound inhibitor-172 is still under investigation, but it is believed to involve the disruption of the interaction between this compound and other regulatory proteins.
Biochemical and physiological effects:
This compound inhibitor-172 has been shown to have a specific and potent inhibitory effect on this compound-mediated chloride ion transport. It does not affect other ion channels or transporters in the cell membrane. This compound inhibitor-172 has also been shown to have minimal toxicity and off-target effects in vitro and in vivo. However, further studies are needed to fully characterize the biochemical and physiological effects of this compound inhibitor-172.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 is a valuable tool compound for studying the function and regulation of this compound in both normal and diseased cells. Its advantages include its specific and potent inhibitory effect on this compound-mediated chloride ion transport, its minimal toxicity and off-target effects, and its availability as a commercially available compound. However, its limitations include its high cost, its limited solubility in aqueous solutions, and its potential for non-specific binding to other proteins or molecules in the cell.

Future Directions

There are several future directions for the research and development of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172. These include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the compound.
2. Identification of the exact binding site and mechanism of action of this compound inhibitor-172 using structural biology and biophysical techniques.
3. Development of more potent and selective this compound inhibitors based on the structure and activity of this compound inhibitor-172.
4. Evaluation of the efficacy and safety of this compound inhibitor-172 in preclinical and clinical studies for the treatment of cystic fibrosis and other this compound-related diseases.
5. Investigation of the role of this compound in other physiological processes and diseases using this compound inhibitor-172 as a tool compound.
In conclusion, this compound inhibitor-172 is a valuable tool compound for studying the function and regulation of this compound protein in both normal and diseased cells. Its specific and potent inhibitory effect on this compound-mediated chloride ion transport makes it a useful tool for investigating the role of this compound in cystic fibrosis and other this compound-related diseases. Further research and development of this compound inhibitor-172 are needed to fully characterize its biochemical and physiological effects and to evaluate its potential as a therapeutic agent.

Synthesis Methods

2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled together to form the final product. The detailed synthesis method has been described in several research articles and patents.

Scientific Research Applications

2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 has been widely used in scientific research to study the function and regulation of this compound protein. It has been shown to inhibit this compound-mediated chloride ion transport in various cell types, including primary human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. This compound inhibitor-172 has also been used to investigate the role of this compound in other physiological processes, such as mucus secretion, bacterial clearance, and inflammation.

properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF4N2O2S/c1-20(9-4-2-8(15)3-5-9)23(21,22)10-6-7-11(13(16,17)18)19-12(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXNZIMABWTYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.